molecular formula C10H19ClN2O B13226395 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B13226395
M. Wt: 218.72 g/mol
InChI Key: OEYYNMGSNPFXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H18N2O·HCl It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and piperidine, a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of suitable precursors. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form the pyrrolidin-2-one ring. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as amination, cyclization, and purification. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride is unique due to the combination of the pyrrolidin-2-one and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

4-methyl-4-piperidin-2-ylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8;/h8,11H,2-7H2,1H3,(H,12,13);1H

InChI Key

OEYYNMGSNPFXLL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C2CCCCN2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.